5‑HT₂A Receptor Affinity: Bis(4‑fluorophenyl)methylene vs. 4‑Fluorobenzoyl Motif
The free base 4-[bis(4-fluorophenyl)methylene]piperidine demonstrates a 5‑HT₂A Ki of 2 nM, whereas the closely related 4-(4-fluorobenzoyl)piperidine pharmacophore, when elaborated to N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, yields a 5‑HT₂A Ki of 5.3 nM . This represents a 2.7‑fold affinity advantage for the bis(4‑fluorophenyl)methylene system over the 4‑fluorobenzoyl analog when both are compared against the same reference standard (ketanserin, Ki 3.5 nM) .
| Evidence Dimension | 5‑HT₂A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 2 nM (free base of 4-[bis(4-fluorophenyl)methylene]piperidine) |
| Comparator Or Baseline | N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine: Ki = 5.3 nM; Ketanserin: Ki = 3.5 nM |
| Quantified Difference | 2.7‑fold higher affinity vs. 4‑fluorobenzoyl analog; 1.75‑fold higher affinity vs. ketanserin |
| Conditions | Radioligand binding assay using [³H]ketanserin at 5‑HT₂A receptors (rat cortical membranes) |
Why This Matters
For procurement decisions in 5‑HT₂A‑focused medicinal chemistry programs, the 2.7‑fold affinity advantage translates into a lower Ki and potentially higher target engagement at equivalent dosing, making the bis(4‑fluorophenyl)methylene scaffold the preferred pharmacophoric starting point over 4‑fluorobenzoyl‑based alternatives.
